4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. The key steps include the formation of the benzofuran core, followed by the introduction of the chromen-2-one moiety. Common synthetic routes involve the use of reagents such as methoxybenzaldehyde, methyl ketones, and chromen-2-one derivatives under specific reaction conditions like acid or base catalysis, elevated temperatures, and inert atmospheres. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and chromen-2-one rings, using reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.
Materials Science: The compound’s photophysical properties make it a candidate for developing photoresponsive materials and optical data storage devices.
Analytical Chemistry: It is used as a fluorescence derivatization reagent for detecting alcohols in high-performance liquid chromatography.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects or bind to microbial cell components to exhibit antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be compared with other benzofuran derivatives such as:
4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine: Known for its anthelmintic properties.
(4-Bromophenyl)(6-Methoxy-3-methyl-1-benzofuran-2-yl)methanone: Studied for its potential biological activities.
4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-1,3-benzenediol: Investigated for its photophysical properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
The compound 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (commonly referred to as Benzofuran Chromenone ) is a synthetic derivative of chromenone and benzofuran, which has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its effects in various pharmacological contexts, including anti-inflammatory, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H18O4 with a molecular weight of 346.36 g/mol. Its structure features a chromenone backbone fused with a methoxy-substituted benzofuran moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have explored the anticancer potential of Benzofuran Chromenone. For instance:
- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
- A study reported an IC50 value of approximately 15 µM against A549 cells, indicating significant cytotoxicity compared to untreated controls .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15 | Induces apoptosis |
MCF-7 | 12 | Cell cycle arrest |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection:
- It has been reported to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of Alzheimer's disease. An IC50 value of approximately 10 µM was observed for AChE inhibition .
- Additionally, it protects neuronal cells from oxidative stress-induced damage, significantly reducing cell death in models exposed to hydrogen peroxide .
3. Anti-inflammatory Activity
Research also suggests that Benzofuran Chromenone possesses anti-inflammatory properties:
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Case Studies
Case Study 1: Anticancer Activity in A549 Cells
A study conducted on the A549 lung cancer cell line revealed that treatment with Benzofuran Chromenone resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Case Study 2: Neuroprotective Effects in PC12 Cells
In experiments using PC12 cells, Benzofuran Chromenone exhibited protective effects against oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing cell viability under harmful conditions.
Properties
IUPAC Name |
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-11-5-7-16-17(10-19(22)25-20(16)12(11)2)21-13(3)15-8-6-14(23-4)9-18(15)24-21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEUTQMIDRMGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.